1-methanesulfonyl-1H-pyrrole-2-carbaldehyde

Übersicht

Beschreibung

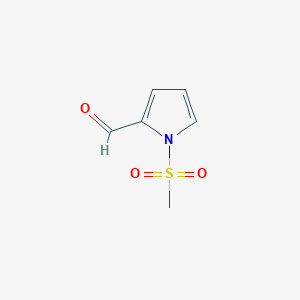

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C6H7NO3S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom The compound is characterized by the presence of a methanesulfonyl group (-SO2CH3) attached to the nitrogen atom and an aldehyde group (-CHO) at the 2-position of the pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde can be synthesized through a two-step process starting from pyrrole-2-carboxyaldehyde. The first step involves the deprotonation of pyrrole-2-carboxyaldehyde using sodium hydride (NaH) in tetrahydrofuran (THF) as the solvent. This is followed by the addition of methanesulfonyl chloride to the reaction mixture, resulting in the formation of this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used to replace the methanesulfonyl group.

Major Products:

Oxidation: 1-Methanesulfonyl-1H-pyrrole-2-carboxylic acid.

Reduction: 1-Methanesulfonyl-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde serves as a critical building block in the synthesis of complex organic molecules. Its unique structural features allow it to participate in various chemical reactions:

- Oxidation : The aldehyde group can be oxidized to form the corresponding carboxylic acid.

- Reduction : The aldehyde group can be reduced to yield the corresponding alcohol.

- Substitution : The methanesulfonyl group can undergo nucleophilic substitution, allowing for the introduction of diverse functional groups into the pyrrole structure.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it valuable for drug development. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biomolecules. Notably, derivatives of this compound have been investigated for their activity against specific proteins, such as MmpL3 in Mycobacterium tuberculosis, highlighting its potential in treating infectious diseases .

Material Science

The compound is also utilized in material science for synthesizing novel materials with specific properties. Its ability to form covalent bonds allows it to be integrated into polymer systems or other composite materials, enhancing their mechanical or thermal characteristics. Research indicates that pyrrole derivatives can contribute to the development of conductive polymers and other advanced materials .

Biological Studies

In biological research, this compound is used as a probe to study enzyme mechanisms and cellular processes. Its reactivity enables it to label specific biomolecules, providing insights into metabolic pathways and enzyme functions.

Case Studies

A notable case study involves the synthesis of pyrrole derivatives targeting the MmpL3 protein in M. tuberculosis. These compounds exhibited promising antibacterial activity and demonstrated the potential of this compound derivatives in developing new treatments for tuberculosis.

Wirkmechanismus

The mechanism of action of 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. The aldehyde group can form covalent bonds with amino acid residues in proteins, potentially inhibiting their function.

Vergleich Mit ähnlichen Verbindungen

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde can be compared with other pyrrole derivatives, such as:

1-Methyl-1H-pyrrole-2-carbaldehyde: Lacks the methanesulfonyl group, resulting in different reactivity and applications.

1-Methanesulfonyl-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, leading to different chemical properties and uses.

1-Methanesulfonyl-1H-pyrrole-2-methanol:

The uniqueness of this compound lies in the combination of the methanesulfonyl and aldehyde functional groups, which provide distinct reactivity and versatility in various chemical transformations and applications.

Biologische Aktivität

1-Methanesulfonyl-1H-pyrrole-2-carbaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula: CHNOS

- Molecular Weight: 189.22 g/mol

- IUPAC Name: this compound

This compound features a pyrrole ring substituted with a methanesulfonyl group and an aldehyde functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, in a study evaluating various pyrrole derivatives, compounds similar to this compound demonstrated potent antibacterial activity against strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) below 0.016 μg/mL . The structure–activity relationship (SAR) indicates that modifications on the pyrrole ring can enhance or diminish this activity.

Antitubercular Activity

A notable case study highlighted the synthesis of pyrrole derivatives targeting the MmpL3 protein in M. tuberculosis. Compounds related to this compound were found to inhibit mycolic acid biosynthesis, a critical component for bacterial cell wall integrity. Specifically, one derivative exhibited comparable efficacy to first-line anti-TB drugs like isoniazid .

Cytotoxicity and Selectivity

While exploring the cytotoxic effects of these compounds, it was found that many pyrrole derivatives maintain low cytotoxicity with IC50 values greater than 64 μg/mL against mammalian cells . This suggests a favorable therapeutic index, making them promising candidates for further development.

The mechanism by which this compound exerts its biological effects appears to involve:

- Inhibition of Protein Targets: The compound may bind to specific proteins such as MmpL3, disrupting essential bacterial functions.

- Modulation of Metabolic Pathways: By interfering with mycolic acid biosynthesis, it impacts the structural integrity of bacterial membranes.

Research Findings and Case Studies

Eigenschaften

IUPAC Name |

1-methylsulfonylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-11(9,10)7-4-2-3-6(7)5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHOBBIVFUQBEMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400497 | |

| Record name | 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123892-38-6 | |

| Record name | 1-methanesulfonyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.